Atorvastatin lactone

Übersicht

Beschreibung

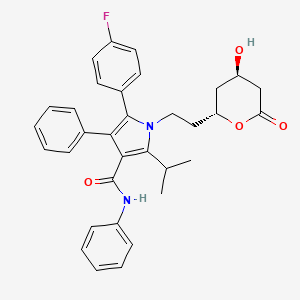

Atorvastatin-Lakton ist ein Derivat von Atorvastatin, einem weit verbreiteten Statin-Medikament. Statine sind bekannt für ihre Fähigkeit, den Cholesterinspiegel zu senken und das Risiko von Herz-Kreislauf-Erkrankungen zu verringern. Atorvastatin-Lakton ist ein wichtiges Zwischenprodukt bei der Synthese von Atorvastatin-Calcium, der aktiven Form des Medikaments. Es zeichnet sich durch seine Laktonringstruktur aus, die eine entscheidende Rolle für seine biologische Aktivität spielt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Atorvastatin-Lakton umfasst einen mehrstufigen Prozess. Zu den bemerkenswerten Methoden gehört die sequenzielle Dreikomponentenreaktion vom Hantzsch-Typ. Diese Reaktion beinhaltet die Verwendung von 4-Methyl-3-oxo-N-phenylpentanamid, tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetat und 1-(4-Fluorphenyl)-2-iodo-2-phenylethanon in Gegenwart von Ytterbiumtriflat und Silbernitrat. Die Reaktion wird gefolgt von hydrolytischer Entschützung und Laktonisierung, um Atorvastatin-Lakton zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Atorvastatin-Lakton umfasst in der Regel die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Hochgeschwindigkeitsvibrationsmahlung (HSVM) beinhalten, um die Reaktion unter lösemittelfreien Bedingungen zu ermöglichen, was ihn zu einem umweltfreundlichen Ansatz macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atorvastatin-Lakton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Die Bedingungen können je nach gewünschter Substitution nukleophile oder elektrophile Reagenzien beinhalten.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte, die weiterverarbeitet werden können, um Atorvastatin-Calcium zu ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Interactions

Atorvastatin lactone plays a crucial role in the pharmacokinetics of atorvastatin itself. Studies have demonstrated that the conversion between atorvastatin acid and its lactone form is influenced by gastric pH, which affects absorption and overall drug efficacy. A physiologically-based pharmacokinetic (PBPK) model has been developed to describe this conversion and its implications for drug-drug interactions, particularly with CYP3A4 inhibitors like ketoconazole .

Key Findings

- Gastric Acid Conversion : The conversion of atorvastatin to this compound is significantly affected by gastric acid levels. At low pH, the conversion from acid to lactone occurs rapidly, while at higher pH levels, the reverse is predominant .

- Impact on Pharmacokinetics : The presence of this compound can alter the pharmacokinetic profile of atorvastatin, leading to variations in peak plasma concentrations (C_max) and time to reach peak concentration (T_max) when co-administered with other drugs .

Clinical Applications in Hyperlipidemia Management

This compound is not only a metabolite but also a potential biomarker for assessing statin-related muscular side effects. Research indicates that the ratio of this compound to acid in plasma may serve as a promising biomarker for statin-induced myopathy .

Clinical Implications

- Muscle Side Effects : Monitoring the this compound/acid ratio could help identify patients at risk for muscle-related adverse effects when treated with statins .

- Therapeutic Efficacy : The plasma concentrations of atorvastatin metabolites correlate with reductions in low-density lipoprotein cholesterol (LDL-C), suggesting that both forms contribute to therapeutic outcomes .

Case Studies and Research Insights

Several studies have investigated the implications of this compound in various patient populations, including those undergoing peritoneal dialysis and patients experiencing atorvastatin-induced myopathy.

Case Study Examples

- A study examining patients undergoing peritoneal dialysis found that atorvastatin effectively reduced hypercholesterolemia and hypertriglyceridemia, with both lactone and acid forms contributing to lipid-lowering effects .

- Research focused on patients with atorvastatin-induced myopathy revealed that increased levels of this compound were associated with muscle-related side effects, highlighting the importance of monitoring metabolite levels during treatment .

Summary of Research Findings

Wirkmechanismus

Atorvastatin lactone exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonic acid from HMG-CoA, leading to a decrease in cholesterol synthesis. This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

- Lovastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Simvastatin

Comparison: Atorvastatin lactone is unique among statins due to its high potency and efficacy in lowering LDL cholesterol levels. It has a longer half-life compared to other statins, allowing for more sustained effects. Additionally, this compound has been shown to have a favorable safety profile with minimal side effects .

Biologische Aktivität

Atorvastatin lactone, a metabolite of atorvastatin, is primarily known for its role as an HMG-CoA reductase inhibitor, which is critical in managing cholesterol levels. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and implications for drug interactions and toxicity.

Pharmacokinetics

This compound has distinct pharmacokinetic properties compared to its parent compound, atorvastatin acid. A study developed a population pharmacokinetic model that describes the concentration-time data of both atorvastatin acid and this compound. Key findings include:

- Absorption and Clearance : The apparent clearance of this compound was found to be 116 L/h, with an apparent volume of distribution of 137 L .

- Modeling : The pharmacokinetics were best described using one-compartment models for this compound and two-compartment models for atorvastatin acid .

- Influence of Liver Function : Aspartate transaminase levels were identified as significant covariates affecting the pharmacokinetics of both compounds, emphasizing the role of liver function in their metabolism .

This compound exhibits its biological effects primarily through the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The compound also interacts with various cytochrome P450 (CYP) isoforms:

- Inhibition of CYP Enzymes : this compound inhibits CYP2C9.1 and CYP3A4, which are important for drug metabolism . This inhibition can lead to significant drug-drug interactions.

- Pregnane X Receptor (PXR) Activation : Research indicates that atorvastatin metabolites, including this compound, activate PXR, which is involved in the regulation of drug-metabolizing enzymes . This activation can modify the expression of genes involved in drug metabolism.

Toxicity and Side Effects

This compound has been associated with dose-limiting toxicities. Studies indicate that it may contribute to myotoxicity observed in some patients taking atorvastatin . The potential for toxicity underscores the importance of monitoring liver function and muscle symptoms during treatment.

Case Studies and Clinical Findings

- Myopathy Incidence : In a clinical study involving 26 subjects, 13 experienced atorvastatin-induced myopathy. The pharmacokinetic parameters were evaluated to understand variability in response to treatment .

- Biomarkers for Statin Response : Ratios of this compound to acid in plasma have been proposed as biomarkers for statin efficacy and safety, providing insight into individual responses to therapy .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities associated with this compound:

| Parameter | Value |

|---|---|

| Apparent Clearance | 116 L/h |

| Volume of Distribution | 137 L |

| Inhibition IC50 (HMG-CoA) | 0.007 µM |

| CYP Enzyme Inhibition | CYP2C9.1, CYP3A4 |

| PXR Activation | Yes |

| Associated Toxicities | Myopathy |

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSEDFVYPBLLF-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155033 | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125995-03-1 | |

| Record name | Atorvastatin lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125995031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atorvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7876IL7J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.